3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine
Description
Properties
Molecular Formula |
C14H17BN2O2 |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h5-9H,1-4H3 |
InChI Key |
OEDLJVLIVKMVMI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=CC=C3)N=C2 |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Halogenated 1,8-Naphthyridines
The most widely reported method involves palladium-catalyzed borylation of 3-bromo-1,8-naphthyridine using bis(pinacolato)diboron (B$$2$$Pin$$2$$). This approach, adapted from protocols for aryl bromide borylation, proceeds under mild conditions with high regioselectivity.
- Substrate Preparation : 3-Bromo-1,8-naphthyridine (1.0 equiv) is dissolved in anhydrous 1,4-dioxane.
- Catalyst System : Pd(dppf)Cl$$_2$$ (5 mol%) and KOAc (3.0 equiv) are added under nitrogen.
- Borylation : B$$2$$Pin$$2$$ (1.5 equiv) is introduced, and the mixture is heated at 90°C for 12–24 h.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Parameters :
Friedlander Annulation with Boronate-Containing Aldehydes
An alternative route employs the Friedlander reaction, wherein 2-amino-3-pyridinecarboxaldehyde derivatives condense with α-methylene ketones to form the naphthyridine core. Introducing the boronate group at the aldehyde stage enables direct incorporation into the heterocycle.
- Aldehyde Synthesis : 2-Amino-3-pyridinecarboxaldehyde is functionalized with a pinacol boronate group via palladium-catalyzed cross-coupling.
- Cyclization : The boronate-aldehyde reacts with cyclohexanone in [Bmmim][Im] ionic liquid at 80°C for 24 h.
- Isolation : The product precipitates upon cooling and is recrystallized from ethanol.
Advantages :
- Green Chemistry : Ionic liquids act as dual solvent-catalysts, enabling recyclability (4 cycles without yield loss).
- Substrate Scope : Tolerates electron-withdrawing and donating groups on the ketone component.
Limitations :
Suzuki-Miyaura Coupling of Preformed Boronic Acids
While less common, pre-synthesized 1,8-naphthyridine-3-boronic acid may be esterified with pinacol under acidic conditions. This two-step approach avoids challenges associated with direct borylation but introduces additional purification steps.
- Boronic Acid Preparation : 3-Bromo-1,8-naphthyridine undergoes lithium-halogen exchange followed by quenching with trimethyl borate.
- Pinacol Protection : The crude boronic acid is refluxed with pinacol in toluene under Dean-Stark conditions (85% yield).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 60–75 | >95 | 12–24 | Excellent |
| Friedlander Annulation | 45–60 | 90–95 | 24–48 | Moderate |
| Boronic Acid Esterification | 70–85 | >98 | 6–12 | Limited |
Critical Insights :
- The Miyaura method offers the best balance of efficiency and scalability for industrial applications.
- Friedlander annulation is preferable for introducing diverse substituents but requires stringent temperature control.
- Direct esterification of boronic acids, though high-yielding, is hampered by the instability of free boronic acids in aqueous media.
Mechanistic Considerations
Palladium-Catalyzed Borylation
The catalytic cycle involves oxidative addition of Pd(0) into the C–Br bond, transmetallation with B$$2$$Pin$$2$$, and reductive elimination to form the C–B bond. Coordination of the naphthyridine nitrogen to palladium may slow the reaction, necessitating ligand optimization (e.g., dppf over PPh$$_3$$).
Friedlander Reaction in Ionic Liquids
The basic [Bmmim][Im] ionic liquid deprotonates the α-methylene ketone, generating an enolate that attacks the aldehyde. Subsequent dehydration and aromatization yield the naphthyridine core. The ionic liquid stabilizes charged intermediates, reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester moiety can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the naphthyridine derivative with an aryl halide .
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in the development of boron-containing drugs.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Table 1: Key Properties of 1,8-Naphthyridine Derivatives and Related Boronates
(a) Cross-Coupling Efficiency
The 1,8-naphthyridine boronate exhibits moderate reactivity in Suzuki-Miyaura couplings due to the electron-deficient nature of the aromatic core, which stabilizes the boronate intermediate during transmetallation . In contrast, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1) shows higher reactivity in couplings with aryl halides, attributed to the pyridine ring's lower steric hindrance and electronic neutrality . Saturated derivatives, such as the tetrahydro-1,8-naphthyridinone analog, may require harsher conditions due to reduced conjugation .
(b) Pharmacological Potential
1,8-Naphthyridine derivatives are explored for kinase inhibition and antimicrobial activity. The boronate group in This compound could enhance binding to ATP pockets in kinases, though its discontinued status suggests challenges in stability or synthesis . In contrast, spirocyclic tetrahydronaphthyridines with dual boronate groups (e.g., compound 20 in ) show promise in high-throughput medicinal chemistry due to their modular synthesis .
(c) Stability and Handling
The 1,8-naphthyridine boronate requires storage at 2–8°C , indicating sensitivity to moisture and temperature . Pyridine-based boronates (e.g., CAS 329214-79-1) are more stable at room temperature, with commercial availability at lower costs (e.g., ¥7,200/g vs. discontinued pricing for the naphthyridine analog) .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,8-naphthyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17BN2O2
- Molecular Weight : 245.11 g/mol
- CAS Number : 50987584
- Structure : The compound features a naphthyridine core substituted with a dioxaborolane moiety.
The biological activity of this compound is primarily linked to its role as a selective inhibitor in various biochemical pathways:
- Inhibition of Kinases : Research indicates that this compound selectively inhibits certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells .
- Antimicrobial Properties : Some studies suggest that derivatives of this compound exhibit antimicrobial activity against specific bacterial strains .
Case Studies
- Cancer Treatment Research :
- Antibacterial Activity :
Comparative Biological Activity
| Compound | Target Activity | Reference |
|---|---|---|
| This compound | Kinase Inhibition | |
| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1,5-naphthyridine | Antimicrobial |
Pharmaceutical Development
The compound is being explored as a building block for synthesizing pharmaceutical intermediates. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.
Material Science
In material science applications, this compound contributes to the development of advanced materials with improved properties for electronics and coatings.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine, and how can purity be ensured during synthesis?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to couple 1,8-naphthyridine halides with pinacol boronic esters. Key steps include refluxing in ethanol or THF under inert atmospheres .
- Purity Control : Use thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (4:1) to monitor reaction progress. Recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate) ensures high purity. Confirm purity via melting point analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?
- Approach : When discrepancies arise (e.g., NMR vs. X-ray diffraction), employ complementary techniques:
X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve ambiguities in bond lengths/angles .
DFT Calculations : Compare experimental NMR shifts with theoretical predictions (e.g., Gaussian09) to validate tautomeric forms or conformational isomers .
Dynamic NMR : Assess temperature-dependent spectral changes to identify dynamic processes (e.g., rotational barriers) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
- Waste Disposal : Collect boronate-containing waste separately and neutralize with aqueous sodium hydroxide before disposal .
- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling conditions be optimized for introducing diverse aryl groups to the 1,8-naphthyridine core?
- Experimental Design :
Ligand Screening : Test bidentate ligands (e.g., XPhos, SPhos) to enhance catalytic activity for sterically hindered substrates .
Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF, dioxane) for reaction efficiency.
Temperature Gradients : Perform reactions at 60–100°C to balance reaction rate and boronate stability.
- Data Analysis : Track coupling efficiency via LC-MS and quantify yields using internal standards (e.g., triphenylmethane) .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during functionalization?
- Mitigation Techniques :
Additive Optimization : Include silver oxide (Ag₂O) or potassium acetate (KOAc) to suppress protodeboronation .
Microwave-Assisted Synthesis : Reduce reaction time (10–30 min) to minimize decomposition .
Protecting Groups : Temporarily mask reactive sites (e.g., hydroxyl groups) with TMS or Boc protectants .
Q. How can computational tools predict the drug-likeness and ADMET properties of 1,8-naphthyridine derivatives?
- In Silico Workflow :
Molecular Dynamics (MD) : Simulate solubility and logP using tools like Schrödinger’s QikProp or SwissADME .
ADMET Prediction : Use platforms like ADMETlab 2.0 to assess cytochrome P450 inhibition and plasma protein binding .
PASS Analysis : Predict biological activity spectra (e.g., anticancer vs. antimicrobial) based on structural fingerprints .
Q. What experimental approaches elucidate the electrochemical properties of tetraaryl-1,8-naphthyridines?
- Methods :
Cyclic Voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆) to identify HOMO/LUMO levels .
UV-Vis/NIR Spectroscopy : Correlate absorption bands (e.g., π→π* transitions) with DFT-calculated electronic structures .
Single-Crystal Conductivity : Use four-probe resistivity measurements on crystals grown via vapor diffusion .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data in MCF7 cell line studies?
- Troubleshooting :
Dose-Response Validation : Repeat assays with 8-point dilution series (1 nM–100 µM) to confirm IC₅₀ values .
Metabolic Interference : Test for boronate ester hydrolysis in cell media via ¹¹B NMR to rule out false positives .
Synergistic Effects : Screen combinations with clinical chemotherapeutics (e.g., doxorubicin) to identify potentiation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
